N-(cyclohexylmethyl)cyclopropanamine

Description

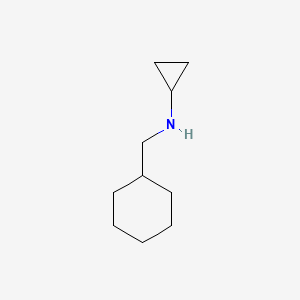

N-(Cyclohexylmethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a cyclohexylmethyl moiety. Its molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol.

Propriétés

IUPAC Name |

N-(cyclohexylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLQXHJCALARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227007 | |

| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7615-85-2 | |

| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007615852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclohexylmethyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)cyclopropanamine typically involves the reaction of cyclohexylmethylamine with cyclopropylcarbinol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(cyclohexylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Applications De Recherche Scientifique

N-(cyclohexylmethyl)cyclopropanamine has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mécanisme D'action

The mechanism of action of N-(cyclohexylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Structural and Electronic Effects

- Cyclohexyl vs. Aromatic Substituents: The cyclohexylmethyl group in the parent compound provides greater conformational flexibility compared to rigid aromatic substituents (e.g., 4-methylbenzyl or nitrophenylmethyl).

- In contrast, chloro-substituted derivatives (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) balance stability and electronic effects .

Activité Biologique

N-(Cyclohexylmethyl)cyclopropanamine is a compound of significant interest in pharmaceutical research due to its potential biological activity, particularly in the context of receptor modulation and therapeutic applications. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a cyclohexylmethyl group. The unique structure allows for specific interactions with biological targets, particularly receptors involved in neurotransmission.

1. Receptor Interactions

Research indicates that this compound exhibits selective activity at various serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in several neurological processes, including mood regulation and appetite control. Compounds with similar structures have demonstrated agonistic activity at the 5-HT2C receptor, which is crucial for developing new antidepressants and anti-obesity medications .

Table 1: Summary of Receptor Affinities

| Compound | Receptor Type | EC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | 5-HT2C | 24 | High |

| Related Compound (+)-19 | 5-HT2C | 24 | High |

| N-Methyl Compound (+)-15a | 5-HT2C | 23 | High |

2. Pharmacological Effects

Studies have shown that this compound can modulate emotional behavior in animal models. For instance, in amphetamine-induced hyperactivity tests, compounds with similar structures exhibited significant antipsychotic-like effects, suggesting that they may be beneficial in treating conditions such as schizophrenia and bipolar disorder .

Case Study: Antipsychotic Activity

In a study involving an amphetamine-induced hyperactivity model, this compound demonstrated a notable reduction in hyperactive behaviors, indicating its potential as an antipsychotic agent. The compound's mechanism appears to involve selective agonism at the 5-HT2C receptor without significant interaction with other serotonin receptor subtypes, thereby minimizing side effects commonly associated with broader-spectrum psychotropic medications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further elucidated through structure-activity relationship studies. Modifications to the cyclopropane or cyclohexyl moieties can significantly impact receptor affinity and selectivity.

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.